molecular formula C18H20O2 B1592101 4-(2-(4-(Allyloxy)phenyl)propan-2-yl)phenol CAS No. 59501-41-6

4-(2-(4-(Allyloxy)phenyl)propan-2-yl)phenol

Cat. No. B1592101
CAS RN: 59501-41-6
M. Wt: 268.3 g/mol
InChI Key: ICYLQBLDJGYLEK-UHFFFAOYSA-N
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Description

4-(2-(4-(Allyloxy)phenyl)propan-2-yl)phenol is a useful research compound. Its molecular formula is C18H20O2 and its molecular weight is 268.3 g/mol. The purity is usually 95%.
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properties

CAS RN

59501-41-6

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

4-[2-(4-prop-2-enoxyphenyl)propan-2-yl]phenol

InChI

InChI=1S/C18H20O2/c1-4-13-20-17-11-7-15(8-12-17)18(2,3)14-5-9-16(19)10-6-14/h4-12,19H,1,13H2,2-3H3

InChI Key

ICYLQBLDJGYLEK-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC=C

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 1,000 ml two-necked flask equipped with a refluxing condenser, 20.0 g of bisphenol A (sigma-Aldrich), 36.35 g of K2CO3, and 500 ml of acetone were charged and mixed at room temperature. Then, the reaction temperature was set to 80° C., and the homogeneous mixture thus obtained was refluxed. During the refluxing, 8.33 ml of allyl bromide (Sigma-Aldrich) was added in a dropwise manner and allowed to react overnight. After finishing the reaction, the reaction mixture was cooled to room temperature and was filtered using Celite. The solvent was evaporated to obtain a coarse product. A target product was extracted from the coarse product using ethyl acetate, washed three times using water, and dried using MgSO4. MgSO4 was filtered off, and solvents were removed by using an evaporator to obtain an intermediate product (11), 4-(2-(4-(allyloxy)phenyl)propane-2-yl)phenol. The reaction scheme of the 1st step and the NMR data of the intermediate product (11) thus obtained are as follows.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
36.35 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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